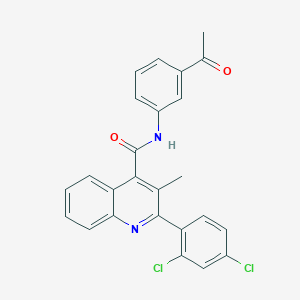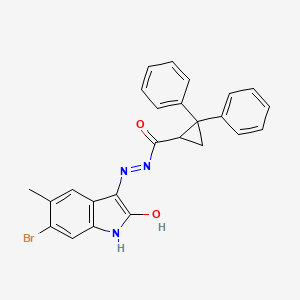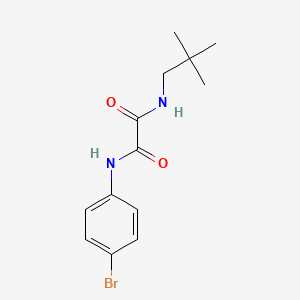
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide, also known as ADQ, is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the areas of cancer treatment and drug development.
Mecanismo De Acción
The exact mechanism of action of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has some limitations for lab experiments. It is a highly hydrophobic compound that can be difficult to dissolve in aqueous solutions. It also has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, researchers could investigate the use of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide in combination with other drugs to enhance its anti-cancer effects. Overall, N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has shown great promise as a potential therapeutic agent and warrants further investigation.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide involves the reaction of 2,4-dichloroaniline with 3-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-methyl-4-quinolinecarboxylic acid chloride to form N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide. This synthesis method has been optimized to produce high yields of N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide with high purity.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-(2,4-dichlorophenyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O2/c1-14-23(25(31)28-18-7-5-6-16(12-18)15(2)30)20-8-3-4-9-22(20)29-24(14)19-11-10-17(26)13-21(19)27/h3-13H,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTLNPKCWVKWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC=CC(=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5227359.png)
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5227366.png)
![5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)

![allyl 6-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5227382.png)
![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)


![2-(2-{4-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5227409.png)
![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)